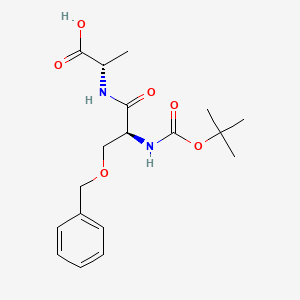
O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine: is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a serine-alanine dipeptide structure. This compound is commonly used in peptide synthesis and serves as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine typically involves the protection of the amino and hydroxyl groups of serine and alanine, followed by coupling reactions to form the dipeptide. The benzyl group is introduced to protect the hydroxyl group of serine, while the Boc group protects the amino group. The coupling reaction is usually carried out using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.
Reduction: The Boc group can be removed under reductive conditions to yield the free amine.
Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Free amine.
Substitution: Alkylated serine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine is widely used in peptide synthesis as a protected dipeptide building block. It facilitates the construction of longer peptide chains with high specificity and yield.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a model compound for understanding the behavior of peptides in biological systems.
Medicine: In medicinal chemistry, this compound is used in the design and synthesis of peptide-based drugs. It helps in the development of therapeutic agents targeting specific proteins or enzymes.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It ensures the efficient and cost-effective synthesis of high-purity peptides.
Mecanismo De Acción
The mechanism of action of O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the benzyl group protects the hydroxyl group. During peptide synthesis, these protecting groups are selectively removed under specific conditions to allow the formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.
Comparación Con Compuestos Similares
- O-Benzyl-N-(tert-butoxycarbonyl)-L-serine
- N-(tert-Butoxycarbonyl)-L-alanine
- O-Benzyl-L-serine
Comparison:
- O-Benzyl-N-(tert-butoxycarbonyl)-L-serine: Similar in structure but lacks the alanine residue, making it less versatile in peptide synthesis.
- N-(tert-Butoxycarbonyl)-L-alanine: Lacks the benzyl-protected serine, limiting its use in synthesizing serine-containing peptides.
- O-Benzyl-L-serine: Lacks the Boc protection, making it more reactive and less suitable for controlled peptide synthesis.
Uniqueness: O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine is unique due to its dual protection of both the amino and hydroxyl groups, allowing for precise and controlled peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins.
Propiedades
Número CAS |
63013-70-7 |
|---|---|
Fórmula molecular |
C18H26N2O6 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H26N2O6/c1-12(16(22)23)19-15(21)14(20-17(24)26-18(2,3)4)11-25-10-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3,(H,19,21)(H,20,24)(H,22,23)/t12-,14-/m0/s1 |
Clave InChI |
SFYGGSVETXLBED-JSGCOSHPSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@H](COCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)O)NC(=O)C(COCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



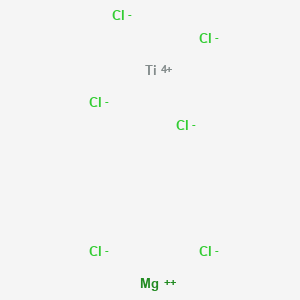
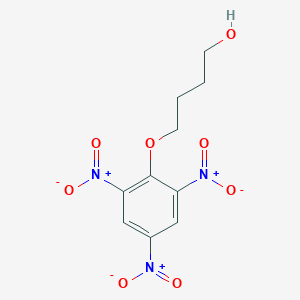
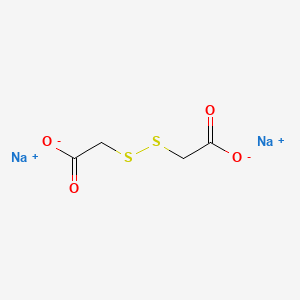

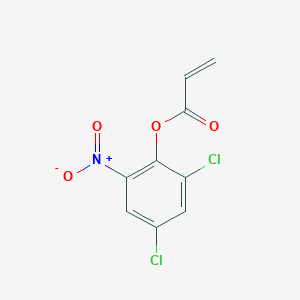
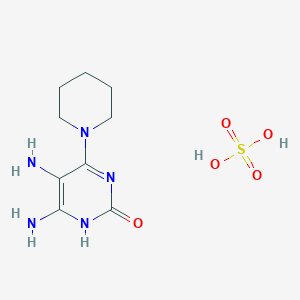
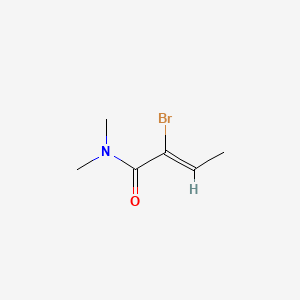
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14498027.png)

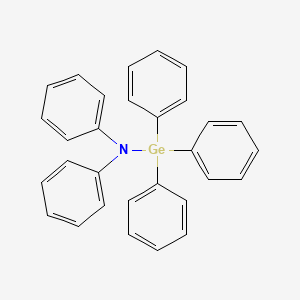
-lambda~5~-phosphane](/img/structure/B14498043.png)
![2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14498058.png)
![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)
